(3,3-Difluorocyclopentyl)methanesulfonamide
Description
(3,3-Difluorocyclopentyl)methanesulfonamide is a fluorinated sulfonamide derivative characterized by a cyclopentyl ring substituted with two fluorine atoms at the 3-position and a methanesulfonamide (-SO₂NH₂) group attached to the adjacent methylene carbon. The 3,3-difluoro substitution introduces significant steric and electronic effects, enhancing the compound's rigidity and altering its polarity compared to non-fluorinated analogs . This structural motif is critical in medicinal chemistry, as fluorination often improves metabolic stability, bioavailability, and target binding affinity.
Properties
Molecular Formula |
C6H11F2NO2S |
|---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
(3,3-difluorocyclopentyl)methanesulfonamide |
InChI |
InChI=1S/C6H11F2NO2S/c7-6(8)2-1-5(3-6)4-12(9,10)11/h5H,1-4H2,(H2,9,10,11) |
InChI Key |
UCIQBXKXMXXDSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1CS(=O)(=O)N)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluorocyclopentyl)methanesulfonamide typically involves the reaction of cyclopentane derivatives with fluorinating agents followed by sulfonamide formation. One common method includes the fluorination of cyclopentane using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting difluorocyclopentane is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to form the methanesulfonamide group .
Industrial Production Methods
Industrial production of (3,3-Difluorocyclopentyl)methanesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluorocyclopentyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of difluorocyclopentanone derivatives.
Reduction: Formation of difluorocyclopentylmethane derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
(3,3-Difluorocyclopentyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,3-Difluorocyclopentyl)methanesulfonamide involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of fluorine atoms enhances its binding affinity and specificity towards certain enzymes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (3,3-Difluorocyclopentyl)methanesulfonamide with structurally related methanesulfonamide derivatives:
Key Observations :
- Rigidity vs.
- Lipophilicity: Fluorination increases lipophilicity relative to phenolic derivatives (e.g., N-(3,5-di-tert-butyl-2-hydroxyphenyl)methanesulfonamide), which may enhance blood-brain barrier penetration .
- Acidity : N-Methyl methanesulfonamide has a high pKa (~32–35), requiring strong bases for deprotonation . The electron-withdrawing difluorocyclopentyl group in the target compound likely lowers its pKa, enhancing solubility and reactivity.
Electronic and Computational Insights
- Antioxidant Derivatives: DFT studies on N-(3,5-di-tert-butyl-2-hydroxyphenyl)methanesulfonamide reveal low free energy and HOMO-LUMO gaps (~4.5 eV), suggesting stability and redox activity suitable for scavenging free radicals .
- Ion Channel Interactions : (1H-Indazol-3-yl)methanesulfonamide demonstrates binding to Kv 4.2 channels (docking energy: -8.2 kcal/mol), comparable to zonisamide . The target compound’s fluorinated cyclopentyl group may sterically hinder similar interactions unless tailored for specific receptors.
Biological Activity
(3,3-Difluorocyclopentyl)methanesulfonamide is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
- Molecular Formula : C7H10F2N1O2S
- Molecular Weight : 195.23 g/mol
- IUPAC Name : (3,3-Difluorocyclopentyl)methanesulfonamide
The compound features a cyclopentane ring substituted with two fluorine atoms and a methanesulfonamide group, which contributes to its unique biological properties.
The biological activity of (3,3-Difluorocyclopentyl)methanesulfonamide is primarily attributed to its interactions with specific biological targets, including enzymes and receptors. These interactions can lead to various pharmacological effects:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated metabolism.
- Receptor Modulation : It may also act as a modulator for specific receptors, influencing signaling pathways that are critical in various physiological processes.
Biological Activity and Research Findings
Recent studies have focused on the biological activity of (3,3-Difluorocyclopentyl)methanesulfonamide across different contexts:
- Antimicrobial Activity : Preliminary research indicates that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting its potential as an antibiotic agent.
- Anti-inflammatory Effects : It has been observed to reduce inflammation in animal models, which may have implications for treating inflammatory diseases.
- Neuroprotective Properties : Some studies suggest that it may protect neuronal cells from damage, indicating a possible role in neurodegenerative disease management.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Neuroprotective | Protection against oxidative stress |
Case Studies
Several case studies have been conducted to evaluate the effects of (3,3-Difluorocyclopentyl)methanesulfonamide in different biological systems:
- Case Study 1 : A study on its antimicrobial efficacy demonstrated significant inhibition of Staphylococcus aureus growth in vitro. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.
- Case Study 2 : In an animal model of rheumatoid arthritis, treatment with the compound resulted in a 50% reduction in joint swelling compared to control groups. This suggests its potential as an anti-inflammatory therapeutic agent.
- Case Study 3 : Research investigating neuroprotective effects showed that pre-treatment with the compound reduced neuronal apoptosis by 30% under oxidative stress conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
